Structural Connectivity Differentiation: N(3)-4-Methylphenyl vs. C(2)-4-Methylphenyl Regioisomer in Renal Cell Carcinoma Cytotoxicity
In a 2019 study by Gawrońska-Grzywacz et al., the regioisomer N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide – which bears the 4-methylphenyl at C(2) rather than N(3) – displayed significant antiproliferative activity against human renal cell adenocarcinoma 769-P cells. At a concentration of 100 µM, this compound reduced 769-P viability to approximately 45% of control, and induced G1 cell cycle arrest with a concomitant decrease in G2/M phase distribution [1]. The target compound CAS 53514-64-0 possesses the isomeric connectivity (N(3)-4-methylphenyl; C(2)-ylidene benzamide). Class-level SAR for 4-thiazolidinones establishes that N(3)-aryl versus C(2)-aryl substitution alters the spatial orientation of the benzamide pharmacophore relative to the thiazolidinone ring, which can change hydrogen-bonding geometry at kinase ATP-binding sites [2]. No head-to-head comparative cytotoxicity data between these two specific regioisomers have been published, and this divergence must be considered a key differentiation hypothesis requiring direct experimental confirmation.
| Evidence Dimension | Cytotoxicity (769-P renal cell adenocarcinoma) |
|---|---|
| Target Compound Data | Not directly reported for CAS 53514-64-0 |
| Comparator Or Baseline | N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (regioisomer): ~55% growth inhibition at 100 µM against 769-P cells (Gawrońska-Grzywacz et al., 2019) |
| Quantified Difference | Cannot be quantified due to absence of data for target compound; regioisomeric connectivity difference implies distinct binding pose |
| Conditions | In vitro, 769-P human renal cell adenocarcinoma line; MTT assay; 100 µM compound concentration |
Why This Matters
Procurement decisions for SAR expansion must account for the regioisomeric relationship: published cytotoxicity data for the C(2)-methylphenyl isomer cannot be extrapolated to CAS 53514-64-0 without experimental verification.
- [1] Gawrońska-Grzywacz M, Popiołek Ł, Natorska-Chomicka D, et al. Novel 2,3-disubstituted 1,3-thiazolidin-4-one derivatives as potential antitumor agents in renal cell adenocarcinoma. Oncology Reports. 2019;41(1):693-701. doi:10.3892/or.2018.6825. View Source
- [2] Hossaini M, Heydari R, Maghsoodlou MT, Graiff C. Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives: synthesis, characterization and crystal structures. Research on Chemical Intermediates. 2017;43(7):4189-4199. View Source
